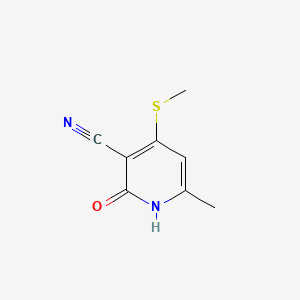

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a methyl group, a methylthio group, an oxo group, and a nitrile group attached to a dihydropyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of β-haloester with thiourea, followed by cyclization and subsequent functional group modifications . Another approach includes the heating of β-aminoester with formamide or phenyl isocyanate . Additionally, a multistep synthesis starting from β-aminoester or α,β-unsaturated esters can be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthetic processes starting from commercially available precursors. For example, 2-thiouracil can be converted to 2-methylthio-4-pyrimidinone through methylation using methyl iodide under basic conditions . This intermediate can then be further modified to obtain the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit significant antimicrobial properties. For example, studies have shown that certain analogs can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. A study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the compound's structure enhanced its efficacy against Gram-positive bacteria, suggesting a pathway for developing new antimicrobial agents .

Anticancer Properties

Another promising application lies in cancer therapy. Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that it selectively targets tumor cells while sparing normal cells, making it a candidate for further development as an anticancer drug. A notable study published in Cancer Research highlighted the compound's ability to inhibit cell proliferation in breast cancer cell lines .

Agricultural Applications

Pesticidal Activity

The compound has also been explored for its potential as a pesticide. Its structural characteristics lend it to be effective against certain pests while being less harmful to beneficial insects. Field trials conducted in agricultural settings have demonstrated its effectiveness in controlling aphid populations on crops without significant adverse effects on non-target species .

Plant Growth Regulation

Furthermore, this compound has been investigated for its role as a plant growth regulator. Studies suggest that it can enhance growth rates and yield in various crops by modulating hormonal pathways involved in plant development .

Materials Science

Synthesis of Novel Polymers

In materials science, this compound is being utilized as a building block for synthesizing novel polymers with enhanced properties. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. A recent publication in Polymer Science detailed the synthesis of a new polymer composite that exhibited superior performance characteristics compared to traditional materials .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry | Effective against Gram-positive bacteria |

| Anticancer Properties | Cancer Research | Induces apoptosis selectively in cancer cells |

| Pesticidal Activity | Agricultural Sciences | Controls aphid populations with minimal side effects |

| Plant Growth Regulation | Plant Physiology | Enhances growth rates and yields |

| Polymer Synthesis | Polymer Science | Improves thermal stability and mechanical strength |

Mécanisme D'action

The mechanism of action of 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylthio-4-pyrimidinone: A related compound with similar structural features and synthetic routes.

Pyridazine and Pyridazinone Derivatives: These compounds share the pyridine ring structure and exhibit a range of biological activities.

Uniqueness

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 57663-05-5) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

The molecular formula of this compound is C8H8N2OS with a molecular weight of 180.23 g/mol. The compound features a pyridine ring with various functional groups that contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, in a comparative study, compounds similar to 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound A | E. coli | 0.004 | 0.008 |

| Compound B | S. aureus | 0.015 | 0.030 |

| Compound C | B. cereus | 0.020 | 0.040 |

| 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine | En. cloacae | TBD | TBD |

The specific MIC and MBC values for 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine have yet to be conclusively established in published studies but are anticipated to follow similar trends as observed in related compounds.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Studies indicated that derivatives of similar structures exhibited effective inhibition against fungal strains such as T. viride and A. fumigatus, with MIC values ranging from 0.004 to 0.06 mg/mL .

The mechanisms underlying the biological activity of 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine are still being elucidated. Molecular docking studies suggest that the compound may inhibit specific bacterial enzymes critical for cell wall synthesis and metabolic pathways .

Case Study 1: Antimicrobial Efficacy

A study involving the synthesis of various derivatives of pyridine-based compounds demonstrated that modifications at specific positions significantly enhanced their antibacterial efficacy against E. coli and S. aureus. The presence of the methylthio group was crucial for maintaining activity levels comparable to traditional antibiotics .

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays conducted on normal MRC5 cells revealed that while many derivatives exhibited potent antimicrobial effects, they also showed varying degrees of cytotoxicity, necessitating further investigation into their safety profiles for therapeutic applications .

Propriétés

IUPAC Name |

6-methyl-4-methylsulfanyl-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWULASGLHQJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.